![molecular formula C22H28N2O B4998803 N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide](/img/structure/B4998803.png)
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide, commonly known as DPAT, is a synthetic compound that belongs to the class of benzazepines. DPAT is a potent and selective agonist for the dopamine D2 and D3 receptors, which are important targets for the treatment of various neurological and psychiatric disorders. In
Mécanisme D'action
DPAT acts as a potent and selective agonist for the dopamine D2 and D3 receptors. Activation of these receptors leads to the activation of intracellular signaling pathways that regulate various physiological processes. DPAT has been shown to increase the release of dopamine in the striatum, which is a key area of the brain involved in reward and addiction. DPAT also modulates the activity of other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects:
DPAT has been shown to have a wide range of biochemical and physiological effects. In animal studies, DPAT has been shown to increase locomotor activity, induce stereotypy, and enhance the reinforcing effects of drugs of abuse. DPAT has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. DPAT has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
DPAT is a highly selective agonist for the dopamine D2 and D3 receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. DPAT has been extensively used in in vitro and in vivo studies to investigate the mechanisms underlying reward, addiction, motor function, and psychiatric disorders. However, the use of DPAT in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of DPAT in scientific research. One area of interest is the role of dopamine receptors in the development of addiction and the potential therapeutic use of DPAT in the treatment of addiction. Another area of interest is the role of dopamine receptors in the regulation of mood and the potential use of DPAT in the treatment of depression and anxiety disorders. Additionally, there is growing interest in the use of DPAT as a pharmacological tool to study the role of dopamine receptors in the development and progression of neurodegenerative diseases such as Parkinson's disease.
Méthodes De Synthèse
The synthesis of DPAT involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with 2-bromo-n-propylpentanamide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain DPAT in high purity.
Applications De Recherche Scientifique
DPAT has been extensively used in scientific research to study the role of dopamine receptors in various physiological and pathological processes. DPAT is commonly used as a pharmacological tool to selectively activate dopamine D2 and D3 receptors in vitro and in vivo. DPAT has been used to investigate the role of dopamine receptors in reward, addiction, motor function, and psychiatric disorders such as schizophrenia and depression.
Propriétés
IUPAC Name |
N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-7-18(8-4-2)22(25)23-19-14-13-17-12-11-16-9-5-6-10-20(16)24-21(17)15-19/h5-6,9-10,13-15,18,24H,3-4,7-8,11-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXAFSNZMPMADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine](/img/structure/B4998720.png)
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine](/img/structure/B4998731.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)
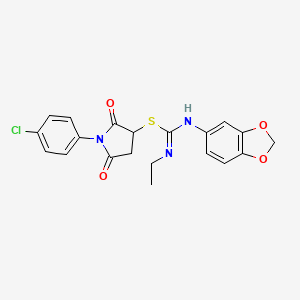
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998755.png)
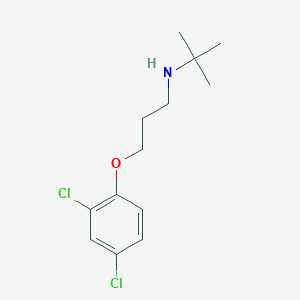
![N-cyclopropyl-N'-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4998773.png)
![2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B4998780.png)
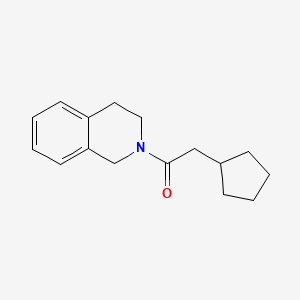
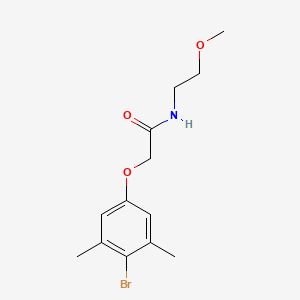
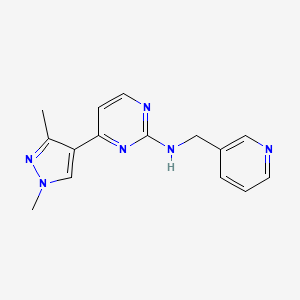

![6',7'-dimethoxy-1'-(3-nitrophenyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4998832.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine](/img/structure/B4998836.png)